2-Amino-5-iodoisonicotinonitrile
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Overview
Description
2-Amino-5-iodoisonicotinonitrile is an organic compound with the molecular formula C6H4IN3. It is a white crystalline solid that is stable at room temperature.
Preparation Methods
The synthesis of 2-Amino-5-iodoisonicotinonitrile typically involves the iodination of 2-aminoisonicotinonitrile. One common method includes the reaction of 2-aminoisonicotinonitrile with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane .
Industrial production methods for this compound are not widely documented, but laboratory-scale synthesis often involves the use of standard organic synthesis techniques, including purification by recrystallization or chromatography .
Chemical Reactions Analysis
2-Amino-5-iodoisonicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amine derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Scientific Research Applications
2-Amino-5-iodoisonicotinonitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of molecules with potential antimicrobial and anticancer properties.
Material Science: It is used in the preparation of materials with specific electronic and optical properties, such as nonlinear optical materials.
Mechanism of Action
The mechanism of action of 2-Amino-5-iodoisonicotinonitrile depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific derivative or application .
Comparison with Similar Compounds
2-Amino-5-iodoisonicotinonitrile can be compared with other similar compounds such as:
2-Amino-5-iodobenzonitrile: This compound has a similar structure but lacks the isonicotinonitrile moiety.
2-Amino-5-nitroisonicotinonitrile: This compound has a nitro group instead of an iodine atom, which can lead to different reactivity and applications.
2-Amino-5-bromoisonicotinonitrile: Similar to the iodo derivative, but with a bromine atom, which can affect its reactivity and the types of reactions it undergoes.
Properties
Molecular Formula |
C6H4IN3 |
---|---|
Molecular Weight |
245.02 g/mol |
IUPAC Name |
2-amino-5-iodopyridine-4-carbonitrile |
InChI |
InChI=1S/C6H4IN3/c7-5-3-10-6(9)1-4(5)2-8/h1,3H,(H2,9,10) |
InChI Key |
DUYHEHBIBIOIFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1N)I)C#N |
Origin of Product |
United States |
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